hDHODH-IN-4
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Overview
Description
hDHODH-IN-4 is a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. This compound has shown significant potential in inhibiting the replication of the measles virus and has a pIC50 value of 7.8 for human recombinant dihydroorotate dehydrogenase .
Preparation Methods
The synthesis of hDHODH-IN-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of pyrazole and pyrimidine derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
hDHODH-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
hDHODH-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dihydroorotate dehydrogenase.
Biology: Investigated for its role in inhibiting viral replication, particularly the measles virus.
Medicine: Explored as a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting dihydroorotate dehydrogenase
Mechanism of Action
hDHODH-IN-4 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of RNA and DNA. By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, leading to a decrease in cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and activated immune cells .
Comparison with Similar Compounds
hDHODH-IN-4 is unique in its high potency and specificity for human dihydroorotate dehydrogenase. Similar compounds include:
Brequinar: Another potent inhibitor of dihydroorotate dehydrogenase, used in cancer therapy.
Teriflunomide: An immunomodulatory drug that also inhibits dihydroorotate dehydrogenase, used in the treatment of multiple sclerosis.
DSM265: A triazolo-pyrimidine-based inhibitor of dihydroorotate dehydrogenase, developed for the treatment of malaria .
This compound stands out due to its high pIC50 value and its effectiveness in inhibiting viral replication, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBAPMWCMENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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